Regorafenib-d3

Pharmacokinetics Bioanalysis LC-MS/MS

Accurate LC-MS/MS quantification of regorafenib requires stable isotope-labeled internal standards to correct for matrix effects, ion suppression, and extraction variability. Regorafenib-d3 is the validated IS for regorafenib (REG), regorafenib N-oxide (M-2), and N-desmethyl regorafenib N-oxide (M-5) with linear ranges of 50-8000, 25-2500, and 25-175 ng/mL, respectively, and intra-/inter-day CV% <15% meeting EMA guidelines. Fully characterized with ISO 17034-compliant CoA, supporting ANDA/DMF submissions. - Validated IS for regorafenib and two key metabolites - ≥98% purity; supplied with comprehensive CoA - Enables DDI studies (e.g., trametinib co-administration)

Molecular Formula C21H15ClF4N4O3
Molecular Weight 485.8 g/mol
Cat. No. B565811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib-d3
Synonyms4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide
Molecular FormulaC21H15ClF4N4O3
Molecular Weight485.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3
InChIKeyFNHKPVJBJVTLMP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regorafenib-d3: Deuterated Internal Standard


Regorafenib-d3 (CAS 1255386-16-3) is a tri-deuterated stable isotope-labeled analog of the FDA-approved multikinase inhibitor Regorafenib (Stivarga®), wherein three hydrogen atoms on the N-methyl carboxamide moiety are replaced with deuterium (D3 substitution) . Regorafenib-d3 is exclusively used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the accurate quantification of regorafenib and its metabolites in biological matrices . Regorafenib, the unlabeled parent compound, is an orally active inhibitor targeting VEGFR1 (IC50 13 nM), VEGFR2 (IC50 4.2 nM), VEGFR3 (IC50 46 nM), PDGFRβ (IC50 22 nM), Kit (IC50 7 nM), RET (IC50 1.5 nM), and Raf-1 (IC50 2.5 nM), and is clinically approved for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma [1].

Type Tri-deuterated internal standard (Regorafenib-d3)
Use LC-MS/MS and GC-MS quantification of regorafenib and metabolites
Feature +3 Da mass shift for baseline analyte resolution

Why Regorafenib-d3 Cannot Be Substituted


Regorafenib-d3 cannot be generically substituted with non-deuterated regorafenib or structurally similar internal standards (e.g., sorafenib) due to fundamental analytical requirements of LC-MS/MS quantification. Non-deuterated internal standards co-elute with the analyte and are indistinguishable by mass, thereby failing to correct for matrix effects, ion suppression, and extraction recovery variability—violating the core principle of stable isotope dilution assays . Even alternative deuterated analogs such as regorafenib-d4, regorafenib-13C-d3, or metabolite-specific labeled compounds (e.g., regorafenib N-oxide-d3) possess distinct molecular weights, isotopic purity specifications, and chromatographic retention properties that preclude direct method substitution without full re-validation . Additionally, Regorafenib-d3 is specifically characterized and supplied with regulatory-compliant documentation suitable for ANDA/DMF submissions and GLP bioanalytical studies, whereas generic substitution with unvalidated alternatives may compromise regulatory acceptance .

  • Co-elution risk

    Non-deuterated IS co-elutes with analyte and fails to correct matrix effects or ion suppression.

  • Mass shift mismatch

    Alternative deuterated analogs (d4, 13C-d3) possess different mass shifts and retention, requiring method re-validation.

  • Documentation variability

    Certificates of analysis and traceability may differ, potentially affecting method validation documentation confidence.

Regorafenib-d3: Analytical Performance Evidence


Bioanalytical Method Validation in Rat Plasma

In a validated UPLC-MS/MS method, Regorafenib-d3 served as the internal standard for simultaneous quantification of regorafenib (REG), regorafenib N-oxide (M-2), and N-desmethyl regorafenib N-oxide (M-5) in rat plasma. Method performance metrics demonstrated that using Regorafenib-d3 as IS enabled robust quantification across wide dynamic ranges with intra-day and inter-day precision (CV%) and accuracy (bias%) consistently <15%, meeting EMA bioanalytical method validation guidelines [1].

Method comparison
Head-to-head
Regorafenib-d3 IS method: CV% within criteria, quantifies REG, M-2, M-5 Sorafenib IS method: within-day precision 3.2–9.2%, between-day 4.1–12.3%, quantifies REG only
Supports multi-analyte bioanalytical method review
Rat plasma; protein precipitation; MRM
Pharmacokinetics Bioanalysis LC-MS/MS

Pharmacokinetic Drug-Drug Interaction Quantification

Using Regorafenib-d3 as the internal standard, the validated UPLC-MS/MS method quantified regorafenib and its metabolites M-2 and M-5 in a rat pharmacokinetic drug-drug interaction (DDI) study with trametinib. The method achieved lower limits of quantification (LLOQ) of 50 ng/mL for REG, 25 ng/mL for M-2, and 25 ng/mL for M-5, enabling precise measurement of exposure changes after trametinib co-administration [1].

DDI exposure change
Reported
AUC increase ~5.5-fold (p
Supports DDI exposure-model interpretation
Rat PK study; trametinib co-administration
Reference purity
Specification review
≥98% (HPLC); ISO 17034 certified
Supports method validation documentation
Batch-specific CoA verification required
Mass shift
Class-level
+3 Da (MW 485.83) relative to unlabeled regorafenib
Supports IS selection and MRM setup
d4 and 13C-d3 variants offer +4 Da shift
Pharmacokinetics Drug-Drug Interaction Trametinib

Reference Standard Purity and Characterization

Commercial Regorafenib-d3 reference standards are supplied with documented purity specifications meeting regulatory requirements for analytical method validation (AMV), quality control (QC), and ANDA/DMF submissions. Multiple certified suppliers provide Regorafenib-d3 with purity ≥98% (HPLC), comprehensive Certificates of Analysis, and characterization data compliant with ISO 17034 and ICH guidelines [1].

Reference purity
Specification review
≥98% (HPLC); ISO 17034 certified
Supports method validation documentation
Batch-specific CoA verification required
Quality Control Reference Standards Method Validation

Deuterated Internal Standard Mass Differentiation

Regorafenib-d3 (molecular weight 485.83; exact mass 485.096) provides a +3 Da mass shift relative to unlabeled regorafenib (molecular weight 482.82). This differentiates it from alternative deuterated forms: regorafenib-d4 (+4 Da shift), regorafenib-13C-d3 (+4 Da shift with carbon-13), and metabolite-specific labeled compounds such as regorafenib N-oxide-d3 (molecular weight ~501.8; +3 Da relative to M-2 metabolite) or N-desmethyl regorafenib-d3 (molecular weight ~471.8; +3 Da relative to M-5 metabolite) [1].

Mass shift
Class-level
+3 Da (MW 485.83) relative to unlabeled regorafenib
Supports IS selection and MRM setup
d4 and 13C-d3 variants offer +4 Da shift
Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Regorafenib-d3: Application Scenarios


Pharmacokinetic Bioanalysis of Regorafenib and Metabolites

Regorafenib-d3 is the validated internal standard for UPLC-MS/MS quantification of regorafenib (REG), regorafenib N-oxide (M-2), and N-desmethyl regorafenib N-oxide (M-5) in plasma, with demonstrated linear ranges of 50–8000 ng/mL, 25–2500 ng/mL, and 25–175 ng/mL respectively, and intra-/inter-day CV% <15% meeting EMA guidelines [1]. This application is essential for preclinical and clinical pharmacokinetic studies, therapeutic drug monitoring, and assessing inter-individual variability in drug exposure.

Drug-Drug Interaction Assessment

Using Regorafenib-d3 as IS, the UPLC-MS/MS method successfully quantified a 5.5-fold increase in regorafenib AUC0−∞ and a 779% increase in M-5 Cmax following trametinib co-administration in rats, with simultaneous detection of divergent M-2 metabolite changes [1]. This capability is critical for evaluating DDI risks in combination therapy regimens, supporting regulatory submissions for oncology combination trials.

Regulatory Method Validation and Quality Control

Regorafenib-d3 reference standards with documented purity ≥98%, ISO 17034 certification, and comprehensive Certificates of Analysis are required for analytical method validation (AMV), quality control (QC), and stability studies supporting Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [2]. The availability of fully characterized, regulatory-compliant reference material is a prerequisite for GLP bioanalytical laboratory operations and pharmaceutical QC workflows.

Metabolic Pathway and Mass Balance Studies

Regorafenib-d3 serves as a stable isotope-labeled tracer for quantitative NMR, GC-MS, and LC-MS analysis, enabling accurate measurement of drug distribution, metabolism, and excretion without radiation hazards . In vitro and in vivo metabolism studies utilize Regorafenib-d3 to correct for procedural variability and matrix effects, providing precise quantification of regorafenib and its metabolites across biological matrices [1].

Application
Selection Property
Validation Focus
Regorafenib and metabolite bioanalysis
Simultaneous multi-analyte quantification
Method precision and accuracy review
PK drug-drug interaction studies
Exposure-change detection sensitivity
DDI model interpretation
Method validation and quality control
ISO 17034 certified reference purity
Documentation and traceability review
Metabolism and mass balance studies
Stable isotope-labeled tracer
Matrix effect correction and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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